molecular formula C17H13BrN2O2 B4958901 5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide

5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide

Cat. No. B4958901
M. Wt: 357.2 g/mol
InChI Key: HRJWKBLACQKYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide, also known as GSK1521498, is a novel and potent antagonist of the orexin-1 receptor. Orexins are neuropeptides that are involved in the regulation of various physiological processes, including sleep, appetite, and energy homeostasis. The orexin-1 receptor is a G-protein-coupled receptor that is primarily expressed in the central nervous system. GSK1521498 has been studied extensively in preclinical models and has shown promising results in the treatment of various sleep disorders, including insomnia and narcolepsy.

Mechanism of Action

5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide exerts its effects by selectively blocking the orexin-1 receptor, which is involved in the regulation of wakefulness and sleep. Orexin neurons are located in the hypothalamus and project to various regions of the brain that are involved in the regulation of sleep and wakefulness. By blocking the orexin-1 receptor, 5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide reduces the activity of orexin neurons, leading to a decrease in wakefulness and an increase in sleep.
Biochemical and Physiological Effects:
5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide has been shown to have several biochemical and physiological effects. In animal models, 5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide has been shown to reduce wakefulness and increase sleep, as well as improve sleep quality. 5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide has also been shown to reduce the expression of orexin mRNA and protein in the hypothalamus, indicating that it acts by blocking the orexin-1 receptor. In human subjects, 5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide has been shown to improve sleep quality and reduce daytime sleepiness.

Advantages and Limitations for Lab Experiments

5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the orexin-1 receptor, which makes it a useful tool for studying the role of orexin in various physiological processes. 5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide has also been shown to be effective in reducing wakefulness and increasing sleep in animal models, which makes it a useful tool for studying sleep disorders. However, 5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide has some limitations for use in lab experiments. It is a relatively new compound, and its long-term effects on various physiological processes are not yet fully understood. Additionally, the effects of 5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide may vary depending on the species and strain of animal used in experiments.

Future Directions

There are several future directions for research on 5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide. One area of research is the development of more potent and selective orexin-1 receptor antagonists. Another area of research is the investigation of the long-term effects of 5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide on various physiological processes. Additionally, 5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide may have potential therapeutic applications in the treatment of other disorders, such as obesity and addiction, which are also regulated by the orexin system. Further research is needed to fully understand the potential of 5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide in these areas.

Synthesis Methods

The synthesis of 5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide involves several steps, including the coupling of 4-(4-pyridinylmethyl)phenylboronic acid with 5-bromo-2-furancarboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide has been extensively studied in preclinical models, including in vitro and in vivo studies. In vitro studies have shown that 5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide is a potent and selective antagonist of the orexin-1 receptor, with no significant activity against other receptors. In vivo studies have demonstrated that 5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide can effectively reduce wakefulness and increase sleep in various animal models. 5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide has also been shown to improve sleep quality and reduce daytime sleepiness in human subjects.

properties

IUPAC Name

5-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c18-16-6-5-15(22-16)17(21)20-14-3-1-12(2-4-14)11-13-7-9-19-10-8-13/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJWKBLACQKYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.